2-aminopropane-1,3-diol Hydrochloride

説明

2-Amino-1,3-propanediol (also known as serinol) is a high-value-added chemical that is used as a building block for the synthesis of a variety of compounds . These include drugs to treat type 2 diabetes mellitus, the antibiotic chloramphenicol, immune multiple sclerosis, and a new generation of nonionic X-ray contrast agents .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

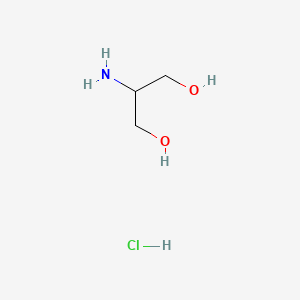

The molecular formula of 2-aminopropane-1,3-diol Hydrochloride is C3H10ClNO2 . The molecular weight is 127.57 g/mol .Chemical Reactions Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Physical and Chemical Properties Analysis

The molecular weight of this compound is 127.57 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 127.0400063 g/mol .科学的研究の応用

1. Immunological Applications

A study by Kiuchi et al. (2000) explored the synthesis of various 2-substituted 2-aminopropane-1,3-diols and their immunosuppressive activity. They found that certain compounds, including 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, showed significant immunosuppressive activity, making them potentially useful as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).

2. Physical and Chemical Properties

Chenlo et al. (2002) measured the viscosities of aqueous solutions of 2-amino-2-methylpropane-1,3-diol hydrochloride. Understanding these physical properties is crucial for industrial and laboratory applications (Chenlo et al., 2002).

3. Pharmacology and Therapeutic Effects

Research by Fujita et al. (1996) identified several 2-alkyl-2-aminopropane-1,3-diols as potent immunosuppressants. These compounds, including 2-amino-2-tetradecylpropane-1,3-diol hydrochloride, were more effective than cyclosporin A in prolonging rat skin allograft survival, indicating their potential in immunosuppressive therapy (Fujita et al., 1996).

4. Antimicrobial Properties

A study by Hossain et al. (2004) isolated compounds including N-salicyloyl-2-aminopropan-1,3-diol from Streptomyces hygroscopicus. These compounds exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, demonstrating their potential in antimicrobial treatments (Hossain et al., 2004).

5. Synthesis and Chemical Applications

Rüger et al. (2010) designed and synthesized a new series of 5-amino-2-heteroaryl-1,3-di-oxanes from N-protected 2-aminopropane-1,3-diol, demonstrating the potential of 2-aminopropane-1,3-diol hydrochloride derivatives in organic synthesis and as chemoprevention agents (Rüger et al., 2010).

6. Pharmacodynamic Studies

A study by Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols and evaluated their efficacy against malaria strains. This research contributes to understanding the therapeutic potential of 1-aminopropane-2-ol hydrochloride derivatives in treating malaria (Robin et al., 2007).

作用機序

Target of Action

It’s known that serinol is a common intermediate for several chemical processes .

Mode of Action

It’s known to be used as a precursor for the synthesis of various compounds, including synthetic antibiotics like chloramphenicol . The compound’s interaction with its targets and the resulting changes are subject to the specific synthesis process and the final compound being produced.

Biochemical Pathways

Serinol Hydrochloride is involved in several biochemical pathways due to its role as an intermediate in the synthesis of various compounds. For instance, it’s used in the synthesis of sphingosine/ceramide , which are important components of cell membranes and play a crucial role in signal transmission and cell recognition.

Pharmacokinetics

It’s known to be very stable, corrosive, hygroscopic, and dissolves very well in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of Serinol Hydrochloride’s action depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of sphingosine/ceramide, it contributes to the formation of vital components of cell membranes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Serinol Hydrochloride. It’s known to be very stable and dissolves well in water , suggesting it can remain active in various environments.

Safety and Hazards

将来の方向性

2-Amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . This approach will provide direct access to functional biodegradable polymers and impact the development of next-generation materials for biomedical and environmentally friendly products .

生化学分析

Biochemical Properties

Serinol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in blocking the PD-1/PD-L1 complex formation in HTRF and cell-based assays .

Cellular Effects

The effects of Serinol Hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Serinol Hydrochloride exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Serinol Hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Serinol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Serinol Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Serinol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-48-4, 73708-65-3 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)